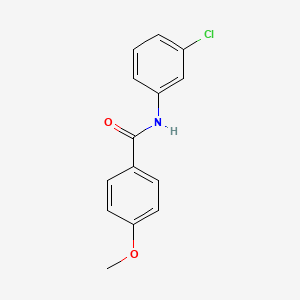

N-(3-chlorophenyl)-4-methoxybenzamide

説明

Contextualization of Benzamide (B126) Derivatives in Chemical and Biological Research

Benzamide derivatives form a cornerstone of medicinal chemistry and materials science. The amide bond is a fundamental linkage in biological systems, notably in peptides and proteins, and its presence in synthetic molecules often imparts favorable biological properties. Research has demonstrated that benzamide derivatives possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. nanobioletters.com

In recent years, specific benzamide derivatives have been investigated for their potential as targeted therapeutics. For instance, novel series of benzamide derivatives have been synthesized and evaluated as potent antagonists for the Smoothened receptor, a key component of the Hedgehog signaling pathway implicated in some cancers. nih.gov Other studies have focused on their role as histone deacetylase (HDAC) inhibitors for cancer treatment and as butyrylcholinesterase (BChE) inhibitors for potential application in managing Alzheimer's disease. Furthermore, the structural framework of benzamides is utilized in the development of pesticides, highlighting their broad utility. nih.gov The adaptability of the benzamide scaffold allows for systematic structural modifications, enabling researchers to fine-tune the compound's properties for specific biological targets.

Structural Classification and Nomenclature of N-(3-chlorophenyl)-4-methoxybenzamide

This compound is a disubstituted N-phenylbenzamide. Its structure consists of a 4-methoxybenzamide (B147235) moiety connected to a 3-chlorophenyl group via an amide linkage.

The systematic IUPAC name for this compound is this compound. The nomenclature indicates that a 3-chlorophenyl group is attached to the nitrogen atom of a benzamide. The "4-methoxy" prefix specifies that a methoxy (B1213986) group (-OCH₃) is located at the fourth carbon of the benzoyl group's phenyl ring, opposite the amide functional group.

Below is a table summarizing key identifiers and properties of the compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 261.70 g/mol |

| IUPAC Name | This compound |

| CAS Number | 54979-76-9 |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |

| InChI Key | CMAZSYJKEJGXCZ-UHFFFAOYSA-N |

This data is compiled from chemical databases for N-(3-chlorophenyl)-2-methoxybenzamide, a positional isomer. Specific data for the 3-chloro isomer is used where available. guidechem.com

Overview of General Research Interest in Halogenated and Alkoxy-Substituted Benzamides

The presence of specific functional groups, such as halogens and alkoxy groups, on the benzamide scaffold is a key driver of research interest due to their influence on the molecule's physicochemical and biological properties.

Halogenated Benzamides: The incorporation of halogen atoms, like the chlorine atom in this compound, is a common strategy in medicinal chemistry. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated benzamides have been extensively studied, for example, as potential radioligands for imaging dopamine (B1211576) D2-like receptors, which is crucial for diagnosing malfunctions in dopaminergic neurotransmission. nih.gov The position and type of halogen can significantly impact the compound's selectivity and potency. mdpi.com Research has also explored halogenated benzamides for their potential as antiparasitic agents. nih.gov

Alkoxy-Substituted Benzamides: The methoxy group (-OCH₃) is an alkoxy substituent, which acts as an electron-donating group. Its presence can influence the electronic environment of the aromatic ring and participate in hydrogen bonding, which can be critical for receptor binding. mdpi.com Many biologically active compounds feature methoxy substitutions. For example, studies on methoxy-substituted benzamides have revealed their potential as antioxidant agents. acs.org The combination of both a halogen and an alkoxy group, as seen in this compound, creates a molecule with a unique electronic and steric profile, making it and structurally similar compounds subjects of ongoing scientific inquiry.

Structure

3D Structure

特性

IUPAC Name |

N-(3-chlorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKOXUOZUKBVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323456 | |

| Record name | N-(3-chlorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-93-2 | |

| Record name | NSC404051 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-chlorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-4-METHOXYBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(3-chlorophenyl)-4-methoxybenzamide

The primary methods for synthesizing the core structure of this compound involve the coupling of a carboxylic acid or its activated derivative with an aniline (B41778).

The most direct and widely employed method for synthesizing N-aryl benzamides is the reaction between a substituted aniline and a benzoyl chloride, often under Schotten-Baumann conditions. For the synthesis of the closely related isomer, N-(4-chlorophenyl)-4-methoxybenzamide, 4-chloroaniline (B138754) is reacted with 4-methoxybenzoyl chloride in the presence of an aqueous sodium hydroxide (B78521) solution. nih.gov This straightforward, one-step process is highly efficient, affording the final product in high yield after crystallization. nih.gov

For more complex substrates or when avoiding the use of acyl chlorides is desirable, peptide coupling reagents are frequently used. These reagents activate the carboxylic acid, facilitating its reaction with the amine. Common carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC) are effective for this transformation. mdpi.comnih.gov To minimize side reactions and reduce the risk of racemization in chiral substrates, activating agents such as N-hydroxybenzotriazole (HOBt) are often added alongside the coupling reagent. mdpi.comnih.govpeptide.com This DIC/HOBt combination is a staple in the synthesis of N-phenylbenzamide derivatives. mdpi.comnih.gov Other prominent coupling reagents include phosphonium (B103445) salts like PyBOP and uronium/aminium salts like HBTU and HATU, which are known for their high efficiency and rapid reaction times. peptide.comresearchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Specific Examples | Co-reagent/Additive | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC mdpi.compeptide.com, EDC google.com | HOBt, DMAP nih.govpeptide.com | Widely used, cost-effective. Byproducts can complicate purification (DIC preferred for solid-phase). |

| Phosphonium Salts | PyBOP researchgate.net, BOP | None typically required | High reactivity, low racemization. |

| Uronium/Aminium Salts | HBTU, HATU peptide.comresearchgate.net, TBTU | Base (e.g., DIPEA) | Very fast, efficient, and suppress racemization effectively. |

| Acyl Halides | 4-methoxybenzoyl chloride nih.gov | Base (e.g., NaOH, Et3N) nih.govmdpi.com | Highly reactive, suitable for simple, robust substrates. |

| Other | T3P (n-propanephosphonic acid anhydride) sci-hub.se | Base | Increasingly used on an industrial scale due to safety and easy workup. sci-hub.se |

Beyond direct coupling, multi-step synthetic sequences allow for the construction of more elaborate analogs. A common strategy involves modifying the starting materials before the final amide bond formation. For instance, a synthetic route toward a derivative began with 3-amino-4-methoxybenzoic acid. mdpi.comnih.gov This starting material was first subjected to an alkylation reaction to install a methylamino group, yielding the key intermediate, 4-methoxy-3-(methylamino)benzoic acid. nih.gov This intermediate was then coupled with the appropriate aniline to form the final benzamide (B126) product. nih.gov

Another alternative pathway, used for the synthesis of the complex salicylanilide (B1680751) rafoxanide, involves several distinct transformations. The synthesis commences with an Ullmann condensation to form a diaryl ether linkage, followed by the chemical reduction of a nitro functional group to an aniline. nih.gov The resulting substituted aniline is the key intermediate, which is then acylated using a different type of coupling agent, phosphorus trichloride, to yield the final amide. nih.gov More modern, "green" approaches are also being developed, such as one-pot procedures that utilize thioester intermediates to facilitate amide bond formation without traditional coupling reagents. nih.gov

Strategies for Derivatization and Analog Synthesis

The this compound scaffold is a versatile template for chemical modification. Derivatization is a critical strategy for probing structure-activity relationships (SAR) and enhancing the biological properties of the parent molecule.

Systematic modification of the benzamide structure allows researchers to investigate how different functional groups influence biological activity. A study focused on developing inhibitors of Enterovirus 71 (EV71) synthesized a series of N-phenylbenzamide derivatives by reacting 3-amino-4-methoxybenzoic acid with a library of different substituted anilines. mdpi.com This approach generated analogs with varied substituents on the N-phenyl ring, including a bromo-substituted analog, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which showed promising activity. mdpi.com

In another example, the targeted introduction of a methylamino group at the 3-position of the benzoyl ring led to the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide. nih.gov This specific derivatization was investigated for its potential as an anti-Hepatitis B Virus (HBV) agent, demonstrating significantly higher potency than the reference drug lamivudine (B182088) against both wild-type and drug-resistant HBV strains. nih.govdovepress.com These studies highlight how the strategic placement of different chemical moieties can be used to fine-tune the pharmacological profile of the core structure.

Table 2: Examples of Synthesized N-Phenylbenzamide Derivatives and Their Research Focus

| Derivative Compound | Key Modification | Research Application | Reference |

|---|---|---|---|

| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | Bromine on N-phenyl ring | Anti-EV71 activity probe | mdpi.com |

| N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Methylamino group on benzoyl ring | Anti-HBV agent | nih.govdovepress.com |

| N-Cyclohexyl-3-(2-fluoropropanamido)-4-methoxybenzamide | Acylation of the 3-amino group | Derivatization of an intermediate | mdpi.com |

| N-(3-Chlorophenethyl)-4-nitrobenzamide | Nitro group on benzoyl ring | Synthesis of novel hybrid molecules | mdpi.comresearchgate.net |

The biological activity of organic ligands can often be modulated or enhanced through coordination with metal ions. Benzanilides and their derivatives are known to form stable complexes with various metals, and these complexes frequently exhibit distinct biological properties, such as antifungal and antibacterial effects. researchgate.net

Research into related structures has shown that the formation of metal complexes is a viable strategy for developing new therapeutic agents. For example, derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid were complexed with copper (II), nickel (II), and lanthanum (III) ions. nih.gov These metal complexes were then evaluated for their cytotoxic activity against human colorectal carcinoma cells, with several complexes showing significant inhibitory action. nih.gov Similarly, complexes of the drug sulfamethoxazole (B1682508) with ruthenium (III), platinum (IV), and gold (III) demonstrated increased bactericidal and anticancer activities compared to the drug alone. mdpi.com This body of research suggests that this compound could serve as a ligand for the synthesis of novel metal-based agents with potentially enhanced or new biological functions.

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yield and purity is paramount for obtaining reliable data in biological assays and for the potential scale-up of a synthetic process. The choice of reaction conditions and purification method significantly impacts the outcome.

For the straightforward Schotten-Baumann synthesis of N-(4-chlorophenyl)-4-methoxybenzamide, a high yield of 86% was reported, with purification achieved simply by crystallization from ethanol. nih.gov When using coupling reagents like DIC for more complex derivatives, reported yields for the final coupling step can be more modest, such as 32%, with purification requiring both aqueous workup and recrystallization from a solvent like ethyl acetate (B1210297). nih.gov

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov It provides a framework for understanding molecular properties based on the principles of quantum mechanics.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For N-(3-chlorophenyl)-4-methoxybenzamide, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

While no specific crystal structure data for this compound was found, a study on the related isomer, N-(4-methoxyphenyl)benzamide (MOP), provides insight into the typical structural parameters of such molecules. In the MOP crystal structure, the tilt angle between the phenyl and the para-substituted phenyl rings was found to be 67.4 (1)°. nih.gov DFT calculations for the isolated MOP molecule showed a similar angle of 66.8°. nih.gov Such calculations for this compound would be expected to yield comparable, though distinct, values due to the different substitution pattern on the phenyl ring.

Vibrational frequency analysis is typically performed after geometry optimization. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. This analysis is crucial for several reasons: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), it allows for the assignment of experimental IR spectral bands to specific molecular motions, and it provides the zero-point vibrational energy for the molecule. For aromatic compounds, characteristic C-H and C=C stretching and bending vibrations are expected, along with modes corresponding to the amide linkage and the methoxy (B1213986) and chloro substituents. uantwerpen.be

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzofused Compound This table presents theoretical data for a representative benzofused compound, (E)-3-methoxy-N'-(1-phenylethylidene) benzohydrazide, to illustrate the types of parameters obtained from DFT calculations, as specific data for this compound is not available.

| Parameter | Bond Length (Å) / Angle (°) |

| C=N | 1.275 |

| C-N | 1.353 |

| N-N | 1.380 |

| C=O | 1.233 |

| C-O | 1.358 |

| C-C-N | 116.3 |

| C-N-N | 116.9 |

| N-N-C | 121.2 |

| O=C-N | 122.9 |

| Data derived from a study on (E)-3-methoxy-N'-(1-phenylethylidene) benzohydrazide. ijarst.com |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive. nih.gov For this compound, FMO analysis would identify the distribution of these orbitals across the molecule. Typically, in such aromatic systems, the HOMO and LUMO are delocalized over the π-conjugated system of the benzene (B151609) rings and the amide linkage. The presence of the electron-donating methoxy group and the electron-withdrawing chloro group would influence the energy levels and spatial distribution of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies This table provides an example of FMO energy data from a DFT study on a related benzimidazole (B57391) compound, as specific data for this compound is unavailable.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.78 |

| HOMO-LUMO Gap | 4.47 |

| Data derived from a study on a chiral benzimidazole. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. sciensage.info It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. tandfonline.com Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. sciensage.info

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the amide group and the oxygen of the methoxy group, making these sites potential hydrogen bond acceptors. The amide hydrogen would likely exhibit a region of positive potential, indicating its role as a hydrogen bond donor. The aromatic rings would show a more complex potential distribution influenced by the chloro and methoxy substituents. Such maps are valuable for predicting intermolecular interactions, including how the molecule might bind to a biological target. nih.gov

Molecular Modeling and Simulation Techniques

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target molecule, which is typically a protein or a nucleic acid. ijarst.com The process involves placing the ligand in various conformations within the binding site of the target and calculating a score that estimates the binding affinity. ijarst.com

This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govorientjchem.org A successful docking simulation for this compound would identify the key amino acid residues in a target protein that interact with the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the amide group could form hydrogen bonds with polar amino acid residues, while the aromatic rings could engage in hydrophobic or π-π stacking interactions within the binding pocket. orientjchem.org

Table 3: Representative Molecular Docking Results for a Benzamide (B126) Derivative This table illustrates typical output from a molecular docking study, showing the binding energy and interacting residues for a novel benzamide derivative with a target protein, as specific data for this compound is not available.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Tyrosine Kinase | -8.5 | Leu293, Asp381, Ile360 |

| Data derived from a study on 4-(aminomethyl)benzamide (B1271630) derivatives. orientjchem.org |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. researchgate.net By applying the principles of classical mechanics, MD simulations can model the movement of atoms and molecules over time, offering insights into the flexibility of both the ligand and the target protein upon binding. researchgate.net

An MD simulation of the this compound-protein complex, obtained from molecular docking, would reveal the stability of the binding pose and the nature of the dynamic interactions. mdpi.com This technique can show how the ligand and protein adapt to each other's presence, the role of water molecules in the binding interface, and can provide a more accurate estimation of the binding free energy. researchgate.net Such simulations are crucial for confirming the stability of predicted binding modes and for understanding the allosteric effects that ligand binding might induce in the protein. univ-biskra.dz

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This methodology is pivotal in modern drug discovery and development, as it allows for the prediction of the activity of novel molecules, thereby streamlining the design and synthesis of more potent and selective agents.

Identification of Key Physicochemical Parameters Influencing Biological Interactions

In the absence of specific QSAR studies for this compound, the key physicochemical parameters influencing its biological interactions remain undetermined. For the broader class of N-phenylbenzamides, QSAR studies have identified several influential descriptors.

For instance, in the context of antimicrobial activity, the following parameters have been shown to be significant:

Electrostatic Fields: The distribution of charge within the molecule, with electropositive regions around the phenyl ring and electronegative areas near the carbonyl oxygen, has been correlated with enhanced activity against Gram-positive bacteria.

Hydrophobicity (logP): The lipophilicity of the molecule is a critical factor for activity against Gram-negative bacteria, suggesting that the compound's ability to permeate the bacterial cell wall is crucial for its mechanism of action.

Steric Properties (Molar Refractivity): The size and shape of substituents on the phenyl rings have been shown to influence biological activity, with bulky groups at certain positions being either favorable or detrimental depending on the specific biological target.

A hypothetical QSAR study on this compound would likely investigate a range of descriptors to identify those that are most critical for its specific biological activities. A potential, though purely illustrative, set of physicochemical parameters that would be considered is presented in the table below.

| Physicochemical Parameter | Description | Potential Influence on Biological Activity |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Can influence transport and distribution within a biological system. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Affects membrane permeability and hydrophobic interactions with target proteins. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Influences cell permeability and interactions with polar residues in a binding site. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Governs electrostatic interactions with the biological target. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to donate or accept electrons in chemical reactions. |

| Steric Descriptors (e.g., MR, Sterimol parameters) | Quantify the size and shape of the molecule or its substituents. | Crucial for the "fit" of the molecule within a receptor's binding pocket. |

It must be reiterated that the specific influence of these parameters on the biological interactions of this compound can only be determined through dedicated experimental and computational investigation.

Investigation of Biological Activities and Associated Mechanistic Pathways Pre Clinical/in Vitro Focus

Anti-Oncogenic Activity Research

The potential of benzamide (B126) derivatives as anticancer agents is a subject of ongoing research. nih.govacs.orgacs.org These compounds have been explored for their ability to interfere with cancer cell growth and survival through various mechanisms.

In Vitro Cellular Proliferation Inhibition Assays

While specific data on N-(3-chlorophenyl)-4-methoxybenzamide is not extensively detailed in available literature, the broader class of benzamide derivatives has been shown to exhibit significant antiproliferative activities against a range of cancer cell lines. acs.org Studies on related benzamide compounds demonstrate inhibition of cancer cell growth, often evaluated using standard methodologies like the MTT assay to determine the concentration required to inhibit cell growth by 50% (IC50). nih.govnih.gov For instance, certain novel imidazole-based N-phenylbenzamide derivatives have shown IC50 values in the micromolar range against cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.gov Another study on different benzamide derivatives targeting the PARP-1 enzyme reported IC50 values as low as 0.30 µM against HCT116 human colorectal cancer cells. nih.gov

Table 1: Antiproliferative Activity of Related Benzamide Derivatives (Illustrative Examples)

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Imidazole-based N-phenylbenzamide | A549 | 7.5 | nih.gov |

| Imidazole-based N-phenylbenzamide | HeLa | 9.3 | nih.gov |

| Imidazole-based N-phenylbenzamide | MCF-7 | 8.9 | nih.gov |

| Benzamidophenyl Scaffold (PARP-1 Inhibitor) | HCT116 | 0.30 | nih.gov |

| Benzamidophenyl Scaffold (PARP-1 Inhibitor) | DLD-1 | 2.83 | nih.gov |

This table provides illustrative data from related benzamide compounds to contextualize the potential anti-oncogenic activity of the benzamide class, due to a lack of specific data for this compound.

Exploration of Cell Cycle Modulation and DNA Synthesis Inhibition Mechanisms

The mechanisms by which benzamides may exert their anticancer effects often involve the modulation of the cell cycle. Research on related benzamide derivatives indicates that they can induce cell cycle arrest, a critical mechanism for preventing cancer cell proliferation. nih.govresearchgate.net For example, a novel benzamide derivative, 13f, was found to arrest the cell cycle at the G2/M phase in HCT116 cells. nih.gov This arrest prevents the cells from entering mitosis and dividing. The general class of poly(ADP-ribose) polymerase (PARP) inhibitors, which includes many benzamides, is known to interfere with DNA damage repair pathways, which can lead to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net Studies on the PARP inhibitor 3-aminobenzamide, a related compound, have shown it can suppress G1 arrest and enhance G2 arrest following gamma-irradiation in certain cell lines, suggesting that poly(ADP-ribosylation) is involved in cell cycle checkpoint signaling. oatext.com These findings suggest that a potential mechanism for this compound could involve similar cell cycle modulation pathways.

Targeting Specific Cancer-Related Proteins (e.g., Matrix Metalloproteinases)

Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix and play a crucial role in cancer invasion and metastasis. nih.gov Targeting these proteins is a strategy in cancer therapy. While direct evidence of this compound inhibiting MMPs is not available, other benzamide derivatives have been investigated for this activity. For instance, N-2-(phenylamino) benzamide derivatives have been shown to down-regulate MMP-9 in mouse models. acs.org This suggests that the benzamide scaffold can be adapted to interact with and inhibit cancer-related proteins like MMPs.

Antimicrobial and Antiviral Activity Studies

The benzamide structure is also associated with antimicrobial and antiviral properties. nih.gov

Investigation of Antibacterial and Antifungal Potency

General studies have noted the antimicrobial activity of this compound against certain bacterial strains. nih.gov The broader family of N-benzamide derivatives has been synthesized and tested against various microbes, showing a range of activities. nanobioletters.com For example, in one study, N-phenylbenzamide derivatives were synthesized and evaluated for their antifungal properties against pathogens like Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. nanobioletters.com Another study on different benzamide derivatives showed antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with minimum inhibitory concentration (MIC) values in the low µg/mL range for the most active compounds. nanobioletters.com

Table 2: Antimicrobial Activity of Related Benzamide Derivatives (Illustrative Examples)

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| N-phenylbenzamide (Compound 5a) | B. subtilis | 6.25 | nanobioletters.com |

| N-phenylbenzamide (Compound 5a) | E. coli | 3.12 | nanobioletters.com |

| N-phenylbenzamide (Compound 6b) | E. coli | 3.12 | nanobioletters.com |

| N-phenylbenzamide (Compound 6c) | B. subtilis | 6.25 | nanobioletters.com |

This table provides illustrative data from related benzamide compounds to contextualize the potential antimicrobial activity of the benzamide class, due to a lack of specific data for this compound.

Antiviral Efficacy against Specific Viral Targets (e.g., Enterovirus 71, Hepatitis B Virus)

There is significant interest in N-phenylbenzamide derivatives as potential antiviral agents. nih.govnih.gov Research has shown that this class of compounds can exhibit broad-spectrum antiviral effects against viruses such as HIV-1, HCV, and Enterovirus 71 (EV71). nih.govnih.gov The mechanism for some of these derivatives involves increasing the intracellular levels of APOBEC3G (A3G), a host defense factor that can inhibit viral replication. nih.govnih.gov

Specifically for Hepatitis B Virus (HBV), a derivative named IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide) has demonstrated potent anti-HBV activity in vitro against both wild-type and drug-resistant HBV strains. nih.govnih.gov Its efficacy was reported to be higher than the standard drug lamivudine (B182088), with an IC50 of 1.99 µM against wild-type HBV. nih.gov While this is not the exact compound of focus, its structural similarity highlights the potential of the N-phenyl-4-methoxybenzamide core in targeting HBV.

Table 3: Anti-HBV Activity of a Structurally Related Benzamide Derivative

| Compound | Virus Strain | Activity (IC50 in µM) | Reference |

| IMB-0523 | Wild-type HBV | 1.99 | nih.gov |

| IMB-0523 | Drug-resistant HBV | 3.30 | nih.gov |

| Lamivudine (Control) | Wild-type HBV | 7.37 | nih.gov |

| Lamivudine (Control) | Drug-resistant HBV | >440 | nih.gov |

This table shows data for a closely related analogue, IMB-0523, to illustrate the potential antiviral activity of this chemical class against Hepatitis B Virus.

Mechanistic Role of Intracellular APOBEC3G Modulation

Current research has not established a direct mechanistic role of this compound in the modulation of intracellular APOBEC3G (Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G). The existing body of scientific literature does not provide evidence to suggest that this compound interacts with or influences the activity of this particular cytidine (B196190) deaminase, which is known for its role in innate antiviral immunity.

Enzyme Modulation and Inhibition Profiling

The investigation into the effects of this compound on various enzymes is a critical area of its pre-clinical evaluation. While direct studies on this specific compound are limited, research on structurally analogous compounds provides some insight into its potential enzyme inhibitory profile.

Study of Enzyme Kinetic Parameters and Inhibition Constants

Specific enzyme kinetic parameters and inhibition constants (such as Kᵢ and IC₅₀ values) for this compound are not extensively reported in the available literature. However, a structurally related oxazolidinone derivative, 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate, has been studied as a selective inhibitor of monoamine oxidase B (MAO-B). nih.gov This compound demonstrated competitive inhibition with respect to phenethylamine (B48288) and 5-hydroxytryptamine, with a significantly higher affinity for the B-form of the enzyme over the A-form. nih.gov The study highlighted a time-dependent, irreversible inhibition following an initial non-covalent binding. nih.gov

While these findings pertain to a different, albeit structurally related, molecule, they suggest that the chlorophenyl moiety might play a role in the affinity and selectivity of enzyme inhibition. Further research is necessary to determine the specific kinetic parameters of this compound against a range of enzymatic targets.

Targeting Specific Enzyme Families (e.g., SIRT2 deacetylase, α-amylase, urease, bacterial enzymes, serine proteases)

The inhibitory activity of this compound against specific enzyme families remains an area requiring more focused investigation.

SIRT2 Deacetylase: There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of SIRT2, a class III histone deacetylase. nih.govnih.gov The development of SIRT2 inhibitors often involves scaffolds like 3-benzenesulfonamidophenyl derivatives or hydroxynaphthaldehyde structures, which are structurally distinct from this compound. nih.gov

α-Amylase and Urease: Similarly, studies on the inhibition of α-amylase and urease have not specifically implicated this compound. Research into urease inhibitors often focuses on compounds containing urea (B33335) or thiourea (B124793) fragments, or those that can effectively complex with the nickel ions in the enzyme's active site. nih.gov

Bacterial Enzymes and Serine Proteases: The potential of this compound to target bacterial enzymes or serine proteases has not been a prominent subject of research. The development of serine protease inhibitors often involves peptide-based structures or specific reactive groups designed to interact with the catalytic serine residue, which are not characteristic features of this compound. nih.gov

Receptor Binding and Modulation Investigations

The interaction of this compound with neurotransmitter receptors, particularly dopamine (B1211576) receptors, has been an area of greater scientific focus, largely through studies on closely related analogues.

Affinity and Selectivity Profiling for Specific Receptor Subtypes (e.g., Dopamine Receptors D2, D3, D4)

A structure-affinity relationship study of a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides revealed that the nature of the terminal benzamide fragment is crucial for high D₄ receptor affinity. nih.gov The analogue N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated a remarkable affinity for the human dopamine D₄ receptor with an IC₅₀ value of 0.057 nM and a selectivity of over 10,000-fold for the D₄ receptor versus the D₂ receptor. nih.gov It also showed selectivity against the serotonin (B10506) 5-HT₁A and adrenergic α₁ receptors. nih.gov

Table 1: Dopamine Receptor Binding Affinity of a Structurally Related Analogue

These findings suggest that the this compound scaffold could potentially exhibit affinity for dopamine receptors, although its specific selectivity profile for D₂, D₃, and D₄ subtypes would require direct experimental validation.

Ligand-Receptor Interaction Analysis

Ligand-receptor interaction analyses for this compound are not specifically detailed in the available research. However, studies on related dopamine receptor ligands provide a general understanding of the molecular interactions that govern binding. For D₂-like dopamine receptors (D₂, D₃, and D₄), the binding of ligands is influenced by interactions with key residues within the transmembrane helices. nih.gov

Antioxidant Activity Evaluation

Extensive investigation into the biological activities of the chemical compound this compound reveals a significant gap in the scientific literature regarding its antioxidant potential. Despite a thorough review of available preclinical and in vitro studies, no specific research has been identified that evaluates the antioxidant activity of this particular molecule.

General studies on the broader class of benzamide derivatives suggest that substitutions on the phenyl rings can influence their biological activities, which may include antioxidant effects. However, dedicated studies to characterize the free radical scavenging capacity or the potential of this compound to mitigate oxidative stress are not present in the current body of scientific publications. Consequently, there are no available data from common antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for this compound.

Similarly, information regarding the mechanistic pathways through which this compound might exert any antioxidant effects is absent from the literature. Research into its interactions with cellular antioxidant enzymes or its ability to modulate signaling pathways related to oxidative stress has not been documented.

Due to the lack of specific research findings, no data tables on the antioxidant capacity of this compound can be provided at this time. Further empirical research is required to determine if this compound possesses any antioxidant properties and to elucidate the potential mechanisms involved.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituent Position and Electronic Properties on Biological Efficacy

The specific placement and electronic nature of the chloro and methoxy (B1213986) substituents on the phenyl rings of N-phenylbenzamide derivatives are critical determinants of their biological activity. The chloro group at the meta-position of the N-phenyl ring and the methoxy group at the para-position of the benzoyl ring in N-(3-chlorophenyl)-4-methoxybenzamide create a unique electronic and steric profile that influences its interactions with biomolecules.

The chloro substituent is an electron-withdrawing group, which can influence the pKa of the amide nitrogen and participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity with protein targets. youtube.com The position of the chlorine atom is significant; for instance, in a series of N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives, the position of substituents on the phenyl ring was found to significantly affect their antiproliferative activity. nih.gov Studies on other benzamide (B126) derivatives have also shown that the position of halogen substituents can drastically alter biological efficacy. nih.gov

The methoxy group, on the other hand, is an electron-donating group. Its presence at the para-position of the benzoyl ring can increase the electron density of the carbonyl oxygen, potentially enhancing its ability to act as a hydrogen bond acceptor. The role of the methoxy group in improving potency has been noted in various drug discovery efforts. youtube.com In a study of imidazole-based N-phenylbenzamide derivatives, a compound with a para-methoxy group showed promising anticancer activity. nih.gov

A closely related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has demonstrated significant anti-HBV activity. mdpi.comdovepress.comnih.govresearchgate.net This highlights the potential of the N-(chlorophenyl)-4-methoxybenzamide scaffold in antiviral research. The addition of a methylamino group at the 3-position of the benzoyl ring in IMB-0523 further modifies the electronic landscape of the molecule and introduces another potential point of interaction.

The following table summarizes the structure-activity relationships of various N-phenylbenzamide analogues, illustrating the impact of different substituents on their biological activities.

Table 1: Structure-Activity Relationship of N-phenylbenzamide Analogues

| Compound/Series | Substituents | Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| Imidazole-based N-phenylbenzamides | para-methoxy on N-phenyl ring | Anticancer | Showed promising activity against A549, HeLa, and MCF-7 cell lines. | nih.gov |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | 4-chloro on N-phenyl, 4-methoxy and 3-methylamino on benzoyl ring | Anti-HBV | Higher activity than lamivudine (B182088) against wild-type and drug-resistant HBV. | mdpi.comdovepress.comnih.govresearchgate.net |

| Benzamides with pyridine-linked 1,2,4-oxadiazole (B8745197) | 2-F on the aniline (B41778) ring | Fungicidal | Superior inhibitory activity against tested fungi compared to other substitutions. | nih.gov |

| 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Chlorine at C4 or C5 of the salicylamide (B354443) moiety | Antimycobacterial, Antifungal, Antibacterial | C4-chloro derivatives showed higher lipophilicity than C5-chloro derivatives. | mdpi.com |

| 6-Chloro-1-phenylbenzazepines | N-methyl substituent | Dopamine (B1211576) D1 Receptor Antagonist | Higher D1R affinity than N-allyl or N-H analogues. | nih.gov |

| 2-Phenylbenzimidazoles | Various substituents | Anticancer | Introduction of new substituents improved antiproliferative activities. | rsc.org |

Role of Stereochemistry in Molecular Recognition and Biological Activity

For the specific molecule this compound, there are no chiral centers, which simplifies stereochemical considerations. However, the relative orientation of the two aromatic rings, defined by the dihedral angle, is an important conformational feature. This conformation can be influenced by intermolecular interactions in a crystal lattice or by the binding pocket of a biological target. nih.gov While the molecule itself is achiral, its binding to a chiral receptor could be conformation-dependent. In the crystal structure of a related compound, 2-chloro-N-(4-methoxyphenyl)benzamide, the two benzene (B151609) rings are nearly orthogonal to each other. nih.gov This fixed conformation in the solid state suggests that certain rotational barriers exist around the amide bond and the C-N bond, which could influence its shape and ability to fit into a binding site.

Design Principles for Optimizing Potency and Selectivity

The design of more potent and selective N-phenylbenzamide derivatives often involves systematic modification of the substituents on both phenyl rings. Key design principles derived from studies on related compounds include:

Substitution on the N-phenyl ring: The nature and position of substituents on this ring are critical. For instance, in the development of antiparasitic N-phenylbenzamide derivatives, modifications on this ring were explored to enhance activity. nih.govacs.org The presence of a chlorine atom, as in the title compound, is a common feature in many biologically active molecules and is known to enhance activity in some cases. mdpi.com

Substitution on the benzoyl ring: The methoxy group at the 4-position is a key feature. Further modifications, such as the introduction of an amino or substituted amino group at the 3-position, have been shown to yield potent antiviral agents. mdpi.com

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties is a common strategy. For example, in a series of benzamides, a 1,2,4-oxadiazole ring was used as a bioisostere for the amide linkage. mdpi.com

Computational modeling: Molecular docking and other computational techniques are increasingly used to predict the binding of ligands to their target proteins, thereby guiding the design of more effective compounds. nih.govnih.govresearchgate.net

The synthesis of a library of analogues with systematic variations is a fundamental approach to explore the SAR and optimize the lead compound. The synthesis of this compound and its derivatives can be achieved through the condensation of the corresponding benzoic acid and aniline. mdpi.comdovepress.comnanobioletters.com

Correlation of Molecular Descriptors with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the physicochemical properties (molecular descriptors) of a series of compounds with their biological activities. For N-phenylbenzamide derivatives, several QSAR studies have been conducted to understand the structural requirements for different biological activities.

A QSAR study on N-phenylbenzamides as antimicrobial agents revealed that for activity against Gram-positive bacteria, the electrophilicity index was a significant descriptor, indicating the importance of electrostatic interactions. nih.gov For Gram-negative bacteria, molar refractivity and logP were more important, suggesting that steric and hydrophobic interactions play a key role. nih.gov Another QSAR study on quinazolinone derivatives, which share a similar structural motif, found that polarizability and steric properties are important for their inhibitory activity on H+/K+-ATPase. igi-global.com

The following table summarizes key molecular descriptors and their correlation with the biological activities of N-phenylbenzamide-related compounds.

Table 2: Correlation of Molecular Descriptors with Biological Activity in N-phenylbenzamide Analogues

| QSAR Study Subject | Molecular Descriptor(s) | Correlated Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-phenylbenzamides | Electrophilicity index, Molecular weight, Total energy | Antibacterial (Gram-positive) | Electrostatic interactions are dominant. | nih.gov |

| N-phenylbenzamides | Molar refractivity, logP, Molecular weight, Total energy | Antibacterial (Gram-negative) | Steric and hydrophobic interactions are important. | nih.gov |

| N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamide derivatives | Polar surface area, Hydrophobic constant, Polarizability | Antiulcer (H+/K+-ATPase inhibition) | These properties play a crucial role in the activity of the designed compounds. | igi-global.com |

| 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Lipophilicity (log k), Electronic parameter (σ) | Antifungal (against C. krusei) | The electronic parameter of the R2 substituent was more expressive than lipophilicity. | mdpi.com |

Applications in Chemical Biology and Research Tool Development

Development as Molecular Probes for Target Identification

Molecular probes are essential tools for identifying the biological targets of small molecules and elucidating their mechanisms of action. The development of such probes from a compound scaffold is a key step in translating a bioactive molecule into a well-understood research tool.

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a drug or small molecule. nih.gov The method involves a "probe" molecule, which is a modified version of the original compound that includes a photoreactive group. nih.govnih.gov When exposed to light, this group becomes activated and forms a permanent, covalent bond with the target protein it is bound to, allowing for subsequent isolation and identification. nih.govnih.gov

Currently, there is no specific documentation of N-(3-chlorophenyl)-4-methoxybenzamide being developed into a photoaffinity probe. However, its core N-arylbenzamide structure is a common feature in many bioactive compounds, making it a candidate for such modification. nih.gov To create a PAL probe from this scaffold, a photoreactive moiety, such as a diazirine, aryl azide, or benzophenone, would need to be chemically incorporated into the structure without significantly disrupting its binding to its intended target. nih.gov

Fluorescent probes are molecules that have been tagged with a fluorophore, a chemical group that emits light upon excitation. These probes are invaluable for visualizing the distribution of a compound within cells and tissues, providing insights into its uptake, localization, and interaction with cellular components. nih.gov

As with photoaffinity labeling, there is no published research describing the use of this compound as a fluorescent probe. The development of such a tool would involve chemically linking a fluorescent dye to the N-phenylbenzamide scaffold. The design would need to ensure that the addition of the bulky fluorophore does not interfere with the molecule's inherent biological activity. Given the broad interest in N-phenylbenzamide derivatives for various therapeutic areas, the future development of fluorescent versions to study their cellular behavior remains a possibility. nih.govnih.gov

Utilization as Chemical Tools for Investigating Biological Processes

Beyond target identification, chemical compounds are used as tools to probe and understand complex biological pathways. By activating or inhibiting a specific protein, these molecules can help researchers delineate the protein's function in a larger biological context.

A notable example from this chemical family is the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523) . This compound has been utilized as a chemical tool to investigate antiviral mechanisms against the Hepatitis B virus (HBV). nih.gov Research has shown that IMB-0523 inhibits the replication of both wild-type and drug-resistant strains of HBV. nih.gov Its mechanism of action involves increasing the intracellular levels of APOBEC3G (A3G), a host protein known to be a restriction factor for HBV. nih.gov By using IMB-0523, researchers were able to probe the A3G pathway and confirm its role in suppressing HBV, demonstrating how a specific chemical tool can elucidate a biological process. nih.gov

Role as Lead Compounds in Pre-clinical Drug Discovery Research

A "lead compound" is a molecule that shows promising biological activity and serves as the starting point for the development of a new drug through a process called scaffold optimization. nih.gov The N-phenylbenzamide framework has proven to be a valuable scaffold in the discovery of new lead compounds for various diseases. nih.govnih.gov

Scaffold optimization involves making systematic chemical modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The N-phenylbenzamide scaffold has been the subject of such optimization in several antiviral drug discovery programs.

In one study, a series of N-phenylbenzamide derivatives were synthesized and tested for activity against Enterovirus 71 (EV71). nih.gov Through structure-activity relationship (SAR) studies, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was identified as a promising lead, showing potent activity against multiple EV71 strains with low cytotoxicity. nih.gov

Similarly, in the development of anti-HBV agents, the N-phenylbenzamide scaffold was optimized to produce IMB-0523 . This compound demonstrated significantly higher potency against both wild-type and drug-resistant HBV compared to the established drug Lamivudine (B182088). nih.gov These examples highlight how the N-phenylbenzamide core, the parent structure of this compound, serves as an effective and adaptable scaffold for developing new lead compounds. nih.govnih.govnih.gov

| Compound | Target | Activity (IC₅₀) | Selectivity Index (SI) |

|---|---|---|---|

| IMB-0523 | Wild-Type HBV | 1.99 µM | Not Reported |

| IMB-0523 | Drug-Resistant HBV | 3.30 µM | Not Reported |

| Lamivudine (Control) | Wild-Type HBV | 7.37 µM | Not Reported |

| Compound 1e | EV71 (SZ-98 strain) | 5.7 µM | >108 |

| Pirodavir (Control) | EV71 (SZ-98 strain) | 0.012 µM | >2583 |

Polypharmacology is an approach in drug discovery that focuses on developing single compounds that can interact with multiple targets. This can be particularly advantageous for complex diseases or for achieving broad-spectrum effects, such as in antiviral therapy.

The N-phenylbenzamide scaffold has shown potential for polypharmacological applications. Research has reported that derivatives from this class exhibit broad-spectrum antiviral effects, with activity documented against Human Immunodeficiency Virus (HIV-1), Hepatitis C Virus (HCV), and Enterovirus 71 (EV71). nih.gov The proposed mechanism for this wide-ranging activity is the upregulation of the host's intrinsic antiviral proteins like APOBEC3G, which can act on multiple different viruses. nih.gov This suggests that the N-phenylbenzamide scaffold could be a foundation for developing broad-spectrum antiviral agents, a key strategy in preparing for future viral threats.

Emerging Research Perspectives and Future Directions

Elucidation of Unexplored Mechanistic Pathways

The biological activity of a compound is intrinsically linked to its mechanism of action. For N-(3-chlorophenyl)-4-methoxybenzamide, a key area of future research lies in unraveling the specific molecular pathways through which it exerts its potential effects. Studies on related benzamide (B126) derivatives provide a foundation for these future investigations.

For instance, benzamide riboside, a related compound, has been shown to be metabolized into an NAD analogue that inhibits Inosine 5'-monophosphate dehydrogenase (IMPDH). nih.gov IMPDH is a critical enzyme in the synthesis of guanine (B1146940) nucleotides, and its inhibition can have significant effects on cell proliferation, making it a target in cancer therapy. nih.gov Future research could explore whether this compound or its metabolites interact with IMPDH or other enzymes involved in nucleotide metabolism.

Furthermore, the synthesis of benzamide derivatives often involves palladium-catalyzed cross-coupling reactions. wildlife-biodiversity.com A deeper understanding of these reaction mechanisms at a molecular level can provide insights into the compound's reactivity and potential interactions in a biological system. wildlife-biodiversity.com Mechanistic studies could involve examining the kinetics of interaction with potential protein targets and identifying any metabolic transformations the compound undergoes within the cell. nih.govwildlife-biodiversity.com

Identification of Novel Biological Targets

A crucial aspect of future research will be the identification of novel biological targets for this compound. The structural motifs present in the molecule—the chlorophenyl group and the methoxybenzamide core—are found in a variety of biologically active compounds, suggesting a broad range of potential targets.

Research on similar benzamide derivatives has identified several promising targets, as detailed in the table below.

| Biological Target | Class of Compound | Potential Therapeutic Area | Reference |

| Rho-associated kinase-1 (ROCK1) | N-methyl-4-(4-pyrazolidinyl) benzamides | Various diseases | tandfonline.comfigshare.com |

| Cytochrome P450 1B1 (CYP1B1) | Benzamide derivatives | Cancer | vensel.org |

| Metabotropic glutamate (B1630785) receptor 5 (mGluR5) | Aryl benzamide derivatives | Neurological disorders | mdpi.com |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Benzamide derivatives | Cancer | nih.gov |

| Human Adenovirus (HAdV) | N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Viral infections | nih.gov |

| Carbonic Anhydrase (CA) | Quinoline-based benzenesulfonamides | Cancer, Glaucoma | researchgate.net |

This information suggests that this compound could be screened against a panel of targets including protein kinases like ROCK1, metabolic enzymes such as CYP1B1, and receptors like mGluR5. tandfonline.comfigshare.comvensel.orgmdpi.com Additionally, its potential as an inhibitor of DNA repair enzymes like PARP-1 or as an antiviral or antimicrobial agent warrants investigation. nih.govnih.gov The presence of the chlorine atom on the phenyl ring is known to enhance the biological activity of certain molecules, making the exploration of its specific contribution to target binding a key research question. mdpi.com

Advancements in Synthetic Strategies for Complex Derivatives

The development of novel and efficient synthetic methodologies is paramount for creating a diverse library of derivatives of this compound. Such a library would be invaluable for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Current synthetic strategies for benzamide derivatives often involve the coupling of a carboxylic acid with an amine. For instance, the synthesis of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide utilizes N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents. dovepress.com Similarly, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide involves a condensation reaction using N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). dovepress.comnih.gov

More advanced strategies could involve:

Palladium-catalyzed reactions: These methods are versatile for forming C-N bonds and can be used to introduce a wide range of substituents. wildlife-biodiversity.com

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

Flow chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and reproducibility.

A key focus for future synthetic work would be the generation of derivatives with modifications at various positions of both the chlorophenyl and methoxybenzoyl rings. This would allow for a systematic exploration of the chemical space around the parent molecule to identify compounds with improved biological profiles.

Integration of Advanced Computational Approaches in Design and Discovery

In modern drug discovery, computational methods are indispensable for accelerating the design and optimization of new therapeutic agents. For this compound, a range of in silico techniques can be employed to guide future research.

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the structural features of benzamide derivatives with their biological activities. tandfonline.comfigshare.commdpi.com These models can then be used to predict the activity of newly designed analogs.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives within the active site of potential biological targets. vensel.orgresearchgate.net This provides valuable insights into the key interactions that govern binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and helping to assess the stability of the predicted binding modes. tandfonline.comfigshare.commdpi.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features required for biological activity. The resulting pharmacophore model can be used to screen virtual libraries for new compounds with the desired activity. tandfonline.com

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for reactivity and intermolecular interactions. researchgate.netnih.gov

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising derivatives, thereby saving time and resources in the drug discovery pipeline. The table below summarizes some of the computational methods applied to related benzamide compounds.

| Computational Method | Application | Compound Class | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Investigating inhibitors of ROCK1 | N-methyl-4-(4-pyrazolidinyl) benzamides | tandfonline.comfigshare.com |

| Molecular Docking | Designing selective CYP1B1 inhibitors | Benzamide derivatives | vensel.org |

| Molecular Dynamics (MD) Simulations | Studying negative allosteric modulators of mGluR5 | Aryl benzamide derivatives | mdpi.com |

| Density Functional Theory (DFT) | Analyzing molecular structure and interactions | (E)-3-(3-chlorophenyl)-n-(4-hydroxy-3-methoxybenzyl) acryl amide | researchgate.net |

The application of these powerful computational tools will undoubtedly play a pivotal role in shaping the future research directions for this compound and unlocking its full therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-4-methoxybenzamide?

Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A validated protocol involves reacting 4-methoxybenzoic acid with 3-chloroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents in anhydrous dichloromethane at −50°C . Key steps include:

- Activation : DCC activates the carboxylic acid to form an O-acylisourea intermediate.

- Coupling : HOBt reduces side reactions (e.g., racemization) by stabilizing the active ester.

- Purification : Crude product is isolated via filtration (to remove dicyclohexylurea) and recrystallized from ethanol.

Validation : Confirm structure using IR (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–7.6 ppm), and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. How do pH and temperature affect the spectroscopic properties of this compound?

Methodological Answer : Fluorescence intensity is maximized at pH 5 and 25°C , as protonation states and thermal stability influence electronic transitions. Experimental design:

- pH Titration : Use 0.1 M HCl/NaOH to adjust pH (2.7–10.1), monitoring fluorescence at λex = 340 nm, λem = 380 nm.

- Thermal Stability : Measure intensity at 10–50°C; intensity remains stable ≤25°C but declines sharply above 35°C due to molecular agitation .

Data Table :

| Parameter | Optimal Value |

|---|---|

| pH | 5.0 |

| Temperature | 25°C |

| LOD | 0.269 mg/L |

| LOQ | 0.898 mg/L |

Q. What crystallographic methods are used for structural characterization?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 292 K. Refinement with SHELXL achieves R-factor < 0.04 .

- Validation : Confirm planarity of the benzamide core (mean C–C bond length = 1.39 Å) and intermolecular H-bonding (N–H···O=C) stabilizing the lattice .

Advanced Questions

Q. How can reaction yields be optimized in carbodiimide-mediated coupling?

Methodological Answer : Yield optimization requires:

- Stoichiometry : Use 1.2 equiv. DCC/HOBt to ensure complete activation of the carboxylic acid.

- Solvent Choice : Anhydrous DCM minimizes hydrolysis of the active ester.

- Temperature : Maintain −50°C to suppress side reactions (e.g., N-acylurea formation).

Troubleshooting : If yields drop below 70%, check for residual water (use molecular sieves) or replace DCC with EDCI for less insoluble byproducts .

Q. What fluorination strategies are applicable to derivatives of this compound?

Methodological Answer : Fluorination at the meta-chlorophenyl ring can be achieved via:

- Electrophilic Fluorination : Use Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C.

- Photoredox Catalysis : Employ [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ under blue LED light to generate fluorinated byproducts (e.g., N-(3-fluoro-1-substituted-propyl)-4-methoxybenzamide) .

Characterization : Confirm fluorination via ¹⁹F-NMR (δ −115 to −120 ppm for aromatic F) and HRMS .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer : Discrepancies between SC-XRD (rigid structure) and solution-phase NMR (dynamic conformers) arise from environmental effects. Mitigation strategies:

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant conformers.

- Variable-Temperature NMR : Detect rotational barriers in the amide bond (e.g., coalescence temperature analysis).

- SHELX Refinement : Use twin refinement (TWIN/BASF commands) for crystals with pseudo-symmetry .

Q. What mechanistic insights exist for nucleophilic substitution at the chlorophenyl group?

Methodological Answer : The 3-Cl substituent undergoes SNAr (nucleophilic aromatic substitution) under basic conditions. Example protocol:

- Reaction : Treat the compound with KOH/EtOH at reflux to replace Cl with –OCH₃.

- Kinetics : Monitor via HPLC; pseudo-first-order rate constants (kobs) reveal electron-withdrawing groups (e.g., –NO₂) accelerate substitution .

Mechanism :

Deprotonation of the nucleophile (e.g., methoxide).

Formation of a Meisenheimer complex (rate-determining step).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。